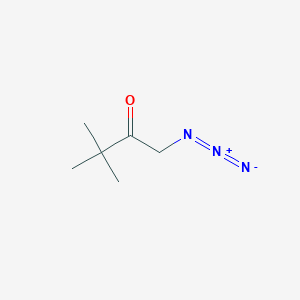

1-Azido-3,3-dimethylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

76779-98-1 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-azido-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)5(10)4-8-9-7/h4H2,1-3H3 |

InChI Key |

CXEKPSNTAJVJNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azido 3,3 Dimethylbutan 2 One

Direct Azidation Strategies for Alpha-Ketone Substrates

Direct azidation involves the introduction of an azide (B81097) group onto an alpha-ketone substrate. This can be achieved through either nucleophilic substitution or electrophilic azidation techniques.

Nucleophilic Substitution Reactions from Halogenated Ketone Precursors

The most traditional and widely employed method for synthesizing α-azido ketones is the nucleophilic substitution of an α-halo ketone with an azide salt. rsc.orgresearchgate.net This reaction typically proceeds via an SN2 mechanism, where the azide ion displaces a halide at the carbon adjacent to the carbonyl group. pressbooks.pub

To synthesize 1-azido-3,3-dimethylbutan-2-one, the corresponding halogenated precursors, such as 1-bromo-3,3-dimethylbutan-2-one or 1-iodo-3,3-dimethylbutan-2-one, are used. The presence of the carbonyl group activates the adjacent carbon, making the halide a good leaving group for nucleophilic attack by the azide ion. The reaction involving 1-bromo-3,3-dimethylbutan-2-one is a classic example of this transformation, leading to the desired α-azido ketone. nih.gov

The efficiency of the nucleophilic substitution can be highly dependent on the choice of azide source and the reaction conditions. Various azide reagents and conditions have been explored to optimize the yield and purity of α-azido ketones. nih.gov

Key parameters for optimization include:

Azide Source: Sodium azide (NaN₃) is the most common and cost-effective reagent. nih.govrsc.org Other sources like tetrabutylammonium (B224687) azide (Bu₄NN₃) organic-chemistry.org and azidotrimethylsilane (B126382) (TMSN₃) are also used, sometimes offering better solubility in organic solvents. organic-chemistry.org

Solvent: A range of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and acetone (B3395972) being common choices. nih.govnih.govrsc.org Chloroform (B151607) has also been identified as a suitable solvent for certain substrates, providing excellent yields. nih.gov

Catalysts and Additives: To enhance reaction rates, especially with less reactive substrates, phase-transfer catalysts such as 18-crown-6 (B118740) may be added, although their effect can be variable. nih.gov

Temperature: Reactions are often conducted at room temperature or with gentle heating to ensure completion without promoting side reactions or decomposition of the potentially thermally labile azide product. nih.gov

Table 1: Comparison of Reaction Conditions for Nucleophilic Azidation of α-Halo Ketones

| Azide Source | Solvent | Typical Temperature | Additives/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Sodium Azide (NaN₃) | Acetone/Water, DMF, Acetonitrile | Room Temp. to Reflux | 18-crown-6, Pillared Clays | Cost-effective, widely available. | nih.govrsc.org |

| Tetrabutylammonium Azide (Bu₄NN₃) | Organic Solvents | Mild (e.g., Room Temp.) | None typically required | Good solubility in organic media. | organic-chemistry.org |

| Azidotrimethylsilane (TMSN₃) | Acetonitrile, MTBE | Mild (e.g., 25 °C) | Iron or Iodine(III) catalysts | Used in one-pot and radical reactions. | organic-chemistry.orgorganic-chemistry.org |

Electrophilic Azidation Techniques (Generalized to alpha-azido ketones)

An alternative to nucleophilic substitution is electrophilic azidation. This method involves the reaction of a ketone enolate with an electrophilic source of the azide group. This approach is particularly valuable for the asymmetric synthesis of α-azido compounds. documentsdelivered.com The general process requires the ketone to be deprotonated to form an enolate, which then acts as a nucleophile, attacking an electrophilic azide-transfer reagent. documentsdelivered.com

Common electrophilic azidating agents include sulfonyl azides, such as tosyl azide (TsN₃) or 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide). documentsdelivered.comorgsyn.org The reaction with sulfonyl azides can proceed through an intermediate triazene, which then decomposes to yield the α-azido ketone. documentsdelivered.com This method offers a different strategic approach, where the polarity of the reactants is inverted compared to the classical SN2 pathway.

Radical Carboazidation Approaches for Alkenes and Alkynes Employing Analogues

Radical carboazidation represents a more advanced strategy where both an azide group and a carbon-based group are installed across a double or triple bond in a single step. While specific examples for the direct synthesis of this compound via this method are not prevalent, the methodology can be understood by examining analogous systems. researchgate.net

For instance, an iron-catalyzed radical acyl-azidation of an alkene can produce β-azido ketones. organic-chemistry.orgdatapdf.com In a hypothetical application to an analogue, an acyl radical (CH₃CO•) could be generated from an aldehyde and added to an alkene like 3,3-dimethyl-1-butene (B1661986) in the presence of an azide source such as TMSN₃ and an initiator. organic-chemistry.org This would be followed by trapping of the resulting carbon-centered radical with an azido (B1232118) radical to form the desired product structure. These methods are at the forefront of synthetic chemistry, offering powerful ways to build molecular complexity efficiently. researchgate.netdntb.gov.ua

Emerging Synthetic Routes for Azido-Functionalized Ketones

The field of organic synthesis is continually evolving, with new reagents and methods being developed to improve efficiency, safety, and scope.

One innovative approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) to mediate the ring-opening of substituted cyclopropanols. organic-chemistry.org This method provides a novel pathway to β-functionalized ketones, including β-azido ketones, under mild, neutral conditions with short reaction times. organic-chemistry.org The oxidation of sodium azide by CAN generates an azide radical, which is key to the transformation. libretexts.org

Furthermore, new azidating agents have been introduced to overcome the limitations of traditional reagents. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) is a stable, crystalline solid that can directly convert alcohols to organic azides under mild conditions, often at room temperature. organic-chemistry.org An alcohol precursor to this compound could potentially be synthesized and then oxidized to the target ketone, representing a two-step modern approach.

Reactivity and Transformations of 1 Azido 3,3 Dimethylbutan 2 One

Reactions of the Azido (B1232118) Group (–N₃)

The azido group (–N₃) is a key functional group that imparts a wide range of reactivity to 1-Azido-3,3-dimethylbutan-2-one. It can undergo reduction to form primary amines or participate in cycloaddition reactions, such as the well-known "click chemistry," to form triazoles. These transformations are fundamental in medicinal chemistry and materials science for the construction of diverse molecular architectures.

Reduction to Primary Amines (Formation of 1-Amino-3,3-dimethylbutan-2-one)

The reduction of the azido group to a primary amine is a synthetically important transformation. The resulting α-amino ketone, 1-Amino-3,3-dimethylbutan-2-one, is a valuable precursor for the synthesis of various biologically active compounds and ligands. Several methods have been developed for this reduction, broadly categorized into catalytic hydrogenation and chemoselective reduction techniques.

Catalytic hydrogenation is a widely employed method for the reduction of azides to amines due to its efficiency and the clean nature of the reaction, which typically produces nitrogen gas as the only byproduct. masterorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for this transformation. masterorganicchemistry.comthieme-connect.de

The process involves the reaction of the azide (B81097) with hydrogen gas (H₂) in the presence of the Pd/C catalyst. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, at room temperature and under a hydrogen atmosphere, often supplied by a balloon. thieme-connect.de The palladium metal surface facilitates the cleavage of the N-N bonds in the azide and the addition of hydrogen atoms, leading to the formation of the primary amine. masterorganicchemistry.com

A general representation of the catalytic hydrogenation of an α-azido ketone to an α-amino ketone is shown below:

Table 1: Catalytic Hydrogenation of Azides to Amines

| Catalyst | Substrate | Product | Conditions | Yield |

|---|---|---|---|---|

| 10% Pd/C | 4-Azidobenzophenone | 4-Aminobenzophenone | H₂, solvent | High |

| 0.5% Pd/MS3A | Azidobenzene derivative | Corresponding amine | H₂, solvent | High |

This table presents examples of catalytic hydrogenation of various azides, demonstrating the general utility of palladium-based catalysts in this transformation. Specific conditions and yields for this compound would require experimental determination but are expected to be similar.

While catalytic hydrogenation is effective, it may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. In such cases, chemoselective reduction methods that specifically target the azido group are necessary.

Tin-based Reductions: Tin(II) compounds, particularly in combination with thiols, have been developed as potent and chemoselective reagents for the reduction of azides. cmu.edu A notable advancement involves the use of catalytic amounts of tin(IV) bis(1,2-benzenedithiolate) with a stoichiometric reducing agent like sodium borohydride (B1222165) (NaBH₄). cmu.eduorganic-chemistry.org This method offers excellent yields under mild conditions and is compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.net The use of a catalytic amount of the tin reagent is also environmentally advantageous as it minimizes tin waste. cmu.edu

Silyl Radicals: Radical reductions using silanes provide a tin-free alternative for the conversion of azides to amines. Triorganosilyl radicals, generated from silanes like triethylsilane, can react with azides to form amines. acs.org While the reaction of triethylsilane with aliphatic azides can be less efficient than with aromatic azides, it still represents a viable method. acs.org The use of tris(trimethylsilyl)silane (B43935) has also been reported for the radical reduction of azides. acs.orgnih.gov

Copper-catalyzed Reductions: Copper-based catalytic systems have emerged as user-friendly and robust methods for the reduction of azides. rsc.orgresearchgate.netimperial.ac.ukelsevierpure.com These reactions can often be performed in the presence of air and water, a significant advantage for practical applications. rsc.orgresearchgate.net The mechanism is thought to involve the formation of a copper-nitrene intermediate. rsc.org Various copper(I) and copper(II) precursors can be used, often in combination with a reducing agent. rsc.orgorganic-chemistry.org

Table 2: Chemoselective Reduction Methods for Azides

| Reagent/Catalyst | Reducing Agent | Substrate Type | Key Features |

|---|---|---|---|

| Catalytic Sn(BDT)₂ | NaBH₄ | Primary, secondary, tertiary, aromatic, heteroaromatic azides | High yields, mild conditions, reduced tin waste. cmu.eduorganic-chemistry.org |

| Triethylsilane (Et₃SiH) | Thiol catalyst | Aromatic azides | Tin-free, clean conversion to anilines. acs.org |

This table summarizes various chemoselective methods for azide reduction, highlighting their key characteristics and applicability to different types of azides.

Click Chemistry and Cycloaddition Reactions

The azido group of this compound is an excellent participant in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.govrsc.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important structural motifs in various fields.

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. rsc.orgnih.govresearchgate.net The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.govnih.gov

For this compound, the CuAAC reaction provides a straightforward route to synthesize 1,4-disubstituted 1,2,3-triazoles bearing the 3,3-dimethyl-2-oxobutyl substituent at the N-1 position of the triazole ring. These compounds can serve as valuable intermediates for further synthetic elaborations. The reaction of α-azido ketones with terminal alkynes under CuAAC conditions is a well-established method for the synthesis of such triazoles. researchgate.net

A general scheme for the CuAAC reaction with an α-azido ketone is as follows:

A significant development in click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without the need for a metal catalyst. magtech.com.cnnih.govresearchgate.net This is particularly advantageous for biological applications where the toxicity of copper is a concern. nih.goviris-biotech.de SPAAC utilizes strained cycloalkynes, such as cyclooctynes, where the ring strain provides the driving force for the reaction with azides. magtech.com.cnresearchgate.netnih.gov

The reaction of this compound in a SPAAC reaction would involve its cycloaddition with a strained alkyne. The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne, with modifications to the cycloalkyne ring influencing the reaction rate. nih.govresearchgate.netchemrxiv.org The presence of the α-keto group in this compound is not expected to interfere with the SPAAC reaction, making this compound a suitable partner for this type of transformation. The resulting triazole product would be formed with high specificity. researchgate.netresearchgate.net

Table 3: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (driven by ring strain) magtech.com.cnnih.gov |

| Alkyne Reactant | Terminal alkynes nih.gov | Strained cycloalkynes (e.g., cyclooctynes) magtech.com.cnnih.gov |

| Regioselectivity | Exclusively 1,4-disubstituted triazoles nih.gov | Mixture of regioisomers possible, but often highly selective |

| Biocompatibility | Limited by copper toxicity nih.gov | High, suitable for in-vivo applications nih.goviris-biotech.de |

| Reaction Rate | Generally very fast | Dependent on the strain of the cycloalkyne nih.govchemrxiv.org |

This table provides a comparative overview of the key characteristics of CuAAC and SPAAC, two important click chemistry reactions applicable to this compound.

Transformations to Aziridine (B145994) Derivatives

The conversion of α-azido ketones, such as this compound, into aziridine derivatives represents a significant synthetic transformation. While direct conversion pathways are a subject of ongoing research, the formation of aziridines often proceeds through the reduction of the azide to an amine, followed by intramolecular cyclization or via nitrene insertion reactions under photochemical or thermal conditions. The steric hindrance imposed by the tert-butyl group in this compound can influence the stereochemical outcome of these transformations, often leading to specific diastereomers.

Reactions of the Carbonyl Group (C=O) in the Presence of the Azido Moiety

A significant challenge and opportunity in the chemistry of this compound is the selective transformation of the carbonyl group while preserving the reactive azido functionality.

Typical Ketone Functionalizations (e.g., Hydrogenation, Reductive Amination, Condensation Reactions)

The carbonyl group of this compound can undergo a variety of typical ketone reactions. However, the choice of reagents and reaction conditions is crucial to avoid concomitant reaction of the azide group. For instance, nucleophilic transformations of azido-containing carbonyl compounds can be achieved by protecting the azido group, for example, through the formation of a phosphazide. rsc.orgscilit.com This strategy allows for the use of strong nucleophiles like Grignard reagents or reducing agents such as lithium aluminum hydride to react at the carbonyl center.

Reductive amination , a powerful method for the synthesis of amines, can be applied to this compound. This reaction involves the initial formation of an imine or enamine by condensation with a primary or secondary amine, followed by reduction. The choice of reducing agent is critical to selectively reduce the C=N double bond in the presence of the azide.

Condensation reactions , such as aldol (B89426) or Knoevenagel condensations, are also feasible. These reactions involve the formation of a carbanion from a suitable pronucleophile, which then attacks the electrophilic carbonyl carbon of this compound. The presence of a base is required to generate the nucleophile, and the reaction conditions must be mild enough to prevent decomposition of the starting material or subsequent unwanted reactions of the azide.

Cascade and Tandem Reactions Involving Both Azido and Carbonyl Functionalities

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. wikipedia.org The dual functionality of α-azido ketones like this compound makes them ideal candidates for such transformations, where both the azido and carbonyl groups participate in a sequential manner. wikipedia.orgslideshare.net

Generation and Reactivity of In Situ Generated Reactive Intermediates from Alpha-Azido Ketones

The reactions of this compound can proceed through the in-situ generation of highly reactive intermediates. researchgate.netrsc.orgbeilstein-journals.org For instance, under thermal or photochemical conditions, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of transformations, including intramolecular C-H insertion or rearrangement, leading to the formation of heterocyclic compounds.

Alternatively, the enolate of this compound, generated by treatment with a suitable base, can act as a nucleophile in various reactions. The interplay between the nucleophilic enolate and the electrophilic azide within the same molecule or in intermolecular reactions can lead to complex and interesting chemical transformations.

Applications of 1 Azido 3,3 Dimethylbutan 2 One in Advanced Organic Synthesis

Role as a Precursor for Nitrogen-Containing Heterocyclic Systems

1-Azido-3,3-dimethylbutan-2-one is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. The azide (B81097) moiety serves as a convenient source of nitrogen for the construction of these ring systems.

Synthesis of Imidazoles

Imidazole (B134444) derivatives are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netsemanticscholar.org The van Leusen imidazole synthesis, a powerful method for constructing the imidazole ring, can utilize α-azido ketones like this compound. semanticscholar.orgnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The use of this compound or its derivatives in this context provides a pathway to highly substituted imidazoles. nih.gov For instance, the reaction of an α-ketoaldimine with an aryl-substituted TosMIC reagent is a key step in the synthesis of 1,4,5-trisubstituted imidazoles. nih.gov

| Reactants | Reagents | Product | Reference |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base | Imidazole derivative | semanticscholar.orgnih.gov |

| α-Ketoaldimine, Aryl-substituted TosMIC | 1,4,5-Trisubstituted imidazole | nih.gov | |

| Enamine, TosMIC | tert-Butylamine, Bismuth (III) triflate | 1,4-Disubstituted 5-methylimidazole | nih.gov |

Formation of Pyrrolidines

The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. nih.govrsc.org A powerful strategy for pyrrolidine synthesis is the [3+2] dipolar cycloaddition of azomethine ylides. nih.govrsc.org While direct literature explicitly detailing the use of this compound for pyrrolidine synthesis is not prevalent, the generation of azomethine ylide precursors from α-azido ketones is a plausible synthetic route. The azide can be reduced to the corresponding amine, which can then be converted into an azomethine ylide for subsequent cycloaddition reactions.

Access to Substituted Isoquinolines

Isoquinolines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. harvard.edusigmaaldrich.comgoogle.com The azide functionality in this compound can be utilized in various strategies for isoquinoline (B145761) synthesis. One approach involves the reaction of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position, which can undergo intramolecular 1,3-dipolar cycloaddition of the azide onto the alkene, followed by further transformations to yield isoquinoline derivatives. organic-chemistry.org

Enabling Synthesis of Multifunctionalized Organic Compounds

The dual functionality of this compound, possessing both an azide and a ketone group, makes it an excellent precursor for the synthesis of multifunctionalized organic compounds. organic-chemistry.org The azide group can be readily transformed into other nitrogen-containing functional groups, such as amines, amides, and N-heterocycles, through various chemical reactions. organic-chemistry.org Simultaneously, the ketone group can undergo a wide array of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions. This orthogonal reactivity allows for the sequential or concurrent introduction of different functionalities into a molecule, leading to the efficient construction of complex and diverse molecular scaffolds.

Utilization in the Design and Construction of Complex Molecular Architectures

The controlled reactivity of this compound allows for its incorporation into intricate molecular designs. Its ability to participate in cycloaddition reactions, such as the aforementioned [3+2] cycloadditions, is a powerful tool for building complex polycyclic systems. researchgate.net For example, the 1,3-dipolar cycloaddition of azomethine ylides, which can be conceptually derived from α-azido ketones, with various dipolarophiles leads to the formation of highly substituted five-membered rings, a key step in the synthesis of complex natural products and their analogues. researchgate.net

Contributions to Catalysis through Derived Ligands and Organocatalysts (e.g., Triazole-based systems)

The azide group of this compound is a key precursor for the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.commdpi.com These triazole rings are not merely stable linkers but can also act as important ligands in coordination chemistry and organocatalysis. mdpi.comrsc.org The resulting triazole-containing ligands, derived from azides like this compound, can coordinate with various metal centers to form catalysts for a wide range of organic transformations. mdpi.comresearchgate.net The electronic properties of the triazole ring, with its three contiguous nitrogen atoms, confer unique coordinating abilities. mdpi.com Furthermore, the modular nature of the CuAAC reaction allows for the facile synthesis of a diverse library of triazole-based ligands with tunable steric and electronic properties, enabling the optimization of catalytic activity and selectivity for specific reactions. rsc.orgenergetic-materials.org.cn

| Catalyst Type | Precursor | Application | References |

| Triazole-based ligands | This compound (via CuAAC) | Coordination chemistry, Organocatalysis | mdpi.comrsc.orgresearchgate.net |

| 1D Azido-bridged Cu(II) coordination polymer | Azide-containing ligands | Synthesis of β-hydroxy-1,2,3-triazoles | researchgate.net |

Analytical and Spectroscopic Characterization of 1 Azido 3,3 Dimethylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 1-azido-3,3-dimethylbutan-2-one by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Detailed analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals two key signals. A sharp singlet appears at approximately 1.19 ppm, which corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. amazonaws.com A second singlet is observed downfield at around 4.08 ppm, attributed to the two protons of the methylene (B1212753) (CH₂) group situated between the electron-withdrawing azide (B81097) and carbonyl groups. amazonaws.com

The ¹³C NMR spectrum provides complementary and confirmatory data. The carbon atoms of the tert-butyl group's three methyl groups produce a signal around 26.35 ppm, while the adjacent quaternary carbon resonates at approximately 43.55 ppm. amazonaws.com The carbon of the azidomethylene group (CH₂N₃) is found at about 53.05 ppm. amazonaws.com The carbonyl carbon (C=O) signal is significantly shifted downfield to approximately 209.32 ppm, which is characteristic for a ketone. amazonaws.com

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) can be employed for more complex molecules to establish direct and long-range correlations between protons and carbons. For a relatively simple structure like this compound, these techniques would confirm the assignments made from 1D spectra. For example, an HSQC experiment would show a correlation between the proton signal at 4.08 ppm and the carbon signal at 53.05 ppm.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.19 | Singlet | -C(CH₃)₃ |

| ¹H | 4.08 | Singlet | -CH₂N₃ |

| ¹³C | 26.35 | Singlet | -C(C H₃)₃ |

| ¹³C | 43.55 | Singlet | -C (CH₃)₃ |

| ¹³C | 53.05 | Singlet | -C H₂N₃ |

| ¹³C | 209.32 | Singlet | -C =O |

Data sourced from a supporting information file for a research article. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which can be used to deduce the molecular formula. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ is 142.0978, with an observed value of 142.0976, confirming the molecular formula C₆H₁₁N₃O. amazonaws.com The fragmentation pattern in mass spectrometry can also offer structural clues. A characteristic fragmentation for azido (B1232118) compounds is the loss of a molecule of nitrogen gas (N₂), which would result in a significant ion peak at M-28.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 142.0978 | 142.0976 | C₆H₁₂N₃O |

Data sourced from a supporting information file for a research article. amazonaws.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is expected to show two very strong and characteristic absorption bands that confirm its structure. A strong, sharp peak typically appears in the region of 2100-2120 cm⁻¹, which is the hallmark of the asymmetric stretching vibration of the azide (N₃) functional group. nsf.govtdx.cat Additionally, another strong absorption is expected around 1725 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. The presence of these two intense bands provides compelling evidence for the successful synthesis of the α-azido ketone.

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As this compound is a colorless oil at room temperature, obtaining a single crystal of the compound itself for X-ray diffraction analysis is not feasible. amazonaws.com However, this technique is invaluable for the structural determination of solid precursors or crystalline derivatives. For instance, if this compound is used to synthesize a stable, crystalline product, X-ray crystallography of that derivative could provide precise bond lengths, bond angles, and conformational details, indirectly validating the structure of the starting azide.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the reaction that forms the title compound, often the reaction of 1-bromo-3,3-dimethylbutan-2-one with sodium azide. uva.nl It allows for a quick qualitative assessment of the reaction's completion and the presence of impurities.

Column Chromatography: For purification, flash column chromatography is an effective method. researchgate.net The crude product, a colorless oil, can be purified by passing it through a column packed with silica (B1680970) gel. amazonaws.comresearchgate.net A common eluent system for this separation is a mixture of petroleum ether and ethyl acetate, for example, in a 90:10 ratio. researchgate.net In some cases, a simple filtration through a thin pad of silica gel is sufficient to obtain the pure compound. amazonaws.com

Q & A

Q. What are the recommended synthetic routes for 1-Azido-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) Preparation of the ketone backbone (3,3-dimethylbutan-2-one) via the Pinacol rearrangement of 2,3-dimethylbutane-2,3-diol under acid catalysis (e.g., H₂SO₄), yielding 3,3-dimethylbutan-2-one . (2) Introduction of the azido group via nucleophilic substitution. For example, reacting the ketone with sodium azide (NaN₃) in the presence of iodine monochloride (ICl) or a halogenating agent (e.g., PPh₃/I₂) in anhydrous dichloromethane at 0–25°C . Optimization Tips :

- Monitor reaction progress using TLC or GC-MS to avoid over-azidation.

- Control temperature to minimize side reactions (e.g., decomposition of the azido group).

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in CDCl₃ to confirm the azido group (δ ~3.5–4.0 ppm for adjacent protons) and quaternary carbons (δ ~25–30 ppm for methyl groups). Compare with spectral data for structurally similar ketones (e.g., 3,3-dimethylbutan-2-one) .

- FT-IR : Confirm the azide stretch at ~2100–2200 cm⁻¹.

- Elemental Analysis : Verify C, H, and N content (expected N% ~18.5 for C₆H₁₁N₃O).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Explosivity Risk : Azido compounds are thermally unstable. Store at ≤4°C, avoid friction/shock, and use minimal quantities.

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential release of toxic HN₃ gas.

- Waste Disposal : Quench azides with aqueous NaNO₂/acid before disposal to prevent accumulation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in Huisgen cycloadditions?

- Methodological Answer : The electron-withdrawing ketone group adjacent to the azide enhances reactivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

- Experimental Design : Compare reaction rates with model azides (e.g., benzyl azide) using kinetic studies (UV-Vis or HPLC).

- Data Interpretation : Higher electron deficiency at the azide terminus correlates with faster triazole formation. Reference DFT calculations to map electron density distribution .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Steric Shielding : The bulky 3,3-dimethyl group reduces undesired nucleophilic attacks at the ketone.

- Selective Catalysis : Use Cu(I)/TBTA ligands to direct regioselectivity in cycloadditions, avoiding dimerization.

- Low-Temperature Workup : Quench reactions at –20°C to stabilize intermediates .

Q. How can contradictions in reported azide stability data be resolved under varying experimental conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Compare results with literature using Arrhenius modeling.

- Mechanistic Probes : Use isotopic labeling (¹⁵N-azide) to track decomposition pathways (e.g., thermal vs. hydrolytic).

- Cross-Validation : Replicate conflicting studies with standardized protocols (solvent purity, inert atmosphere) .

Q. What are the applications of this compound in bioorthogonal chemistry?

- Methodological Answer :

- Protein Labeling : Conjugate via CuAAC with alkyne-tagged biomolecules. Optimize pH (7–8) and Cu(I) concentration to maintain protein integrity.

- In Vivo Imaging : Use two-photon probes for deep-tissue tracking; validate specificity via knockout controls.

- Challenges : Address azide reduction by cellular glutathione via co-administration of inhibitors (e.g., buthionine sulfoximine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.